molecular formula C15H14ClNO3S B4738693 methyl 2-[(4-chlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate

methyl 2-[(4-chlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate

Cat. No. B4738693
M. Wt: 323.8 g/mol
InChI Key: YQVKXXRMOPSFKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(4-chlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. Inhibition of glutaminase leads to a decrease in the production of glutamate, an important source of energy for cancer cells, and ultimately results in cancer cell death. CB-839 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Mechanism of Action

Methyl 2-[(4-chlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate inhibits the activity of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamate is an important source of energy for cancer cells and is involved in various cellular processes, including cell proliferation and survival. Inhibition of glutaminase leads to a decrease in the production of glutamate, which ultimately results in cancer cell death.
Biochemical and physiological effects:
methyl 2-[(4-chlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. In preclinical studies, methyl 2-[(4-chlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate has been shown to inhibit the growth of various types of cancer cells, including those that are resistant to conventional therapies. methyl 2-[(4-chlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate has also been shown to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 2-[(4-chlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate in lab experiments include its potent and selective inhibition of glutaminase, which allows for the study of the role of glutamine metabolism in cancer cell growth and survival. The limitations of using methyl 2-[(4-chlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate in lab experiments include its relatively low solubility in aqueous solutions, which can make it difficult to administer in some experimental settings.

Future Directions

For the study of methyl 2-[(4-chlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate include further preclinical and clinical evaluation of its effectiveness in the treatment of various types of cancer. Additionally, the development of more potent and selective inhibitors of glutaminase may lead to the development of more effective cancer therapies.

Scientific Research Applications

Methyl 2-[(4-chlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting the growth of various types of cancer cells, including those that are resistant to conventional therapies. methyl 2-[(4-chlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate has also been shown to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation therapy.

properties

IUPAC Name

methyl 2-[(4-chlorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3S/c1-8-9(2)21-14(12(8)15(19)20-3)17-13(18)10-4-6-11(16)7-5-10/h4-7H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVKXXRMOPSFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-chlorobenzamido)-4,5-dimethylthiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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